molecular formula C13H11FO2 B6364083 3-(5-Fluoro-2-methoxyphenyl)phenol CAS No. 1225773-98-7

3-(5-Fluoro-2-methoxyphenyl)phenol

Cat. No.: B6364083
CAS No.: 1225773-98-7
M. Wt: 218.22 g/mol
InChI Key: ZNAMUVJPEIAWKI-UHFFFAOYSA-N
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Description

3-(5-Fluoro-2-methoxyphenyl)phenol is a phenolic derivative featuring a fluorinated aromatic system with a methoxy substituent at the 2-position and a phenol group at the 3-position. The compound’s molecular formula is inferred as C₁₃H₁₁FO₂ (molar mass: ~234.23 g/mol), with the methoxy group enhancing hydrophobicity compared to hydroxylated analogs.

Properties

IUPAC Name

3-(5-fluoro-2-methoxyphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO2/c1-16-13-6-5-10(14)8-12(13)9-3-2-4-11(15)7-9/h2-8,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNAMUVJPEIAWKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)C2=CC(=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30680819
Record name 5'-Fluoro-2'-methoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30680819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1225773-98-7
Record name 5'-Fluoro-2'-methoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30680819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Fluoro-2-methoxyphenyl)phenol can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a boronic acid derivative and an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be conducted in aqueous or organic solvents.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The choice of reagents and catalysts can be optimized for cost-effectiveness and yield. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(5-Fluoro-2-methoxyphenyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted phenols, quinones, and hydroxy derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(5-Fluoro-2-methoxyphenyl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-Fluoro-2-methoxyphenyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The fluoro and methoxy substituents may enhance the compound’s binding affinity and selectivity for certain targets .

Comparison with Similar Compounds

3-(5-Fluoro-2-hydroxyphenyl)phenol (CAS 1225776-38-4)

  • Molecular Formula : C₁₂H₉FO₂
  • Molar Mass : 204.2 g/mol
  • Key Differences : Replaces the methoxy group with a hydroxyl at the 2-position.
  • Reduced steric hindrance may enhance interaction with biological targets.
  • Applications: Noted as a research chemical, but biological activity data is unavailable .

3-(5-Fluoro-2-methoxyphenyl)propanoic Acid (CAS 900021-53-6)

  • Molecular Formula : C₁₀H₁₁FO₃
  • Molar Mass : ~210.19 g/mol
  • Key Differences: A propanoic acid chain replaces the phenol group.
  • Implications: Carboxylic acid group introduces higher acidity (pKa ~4-5) and ionic character, enhancing solubility in polar solvents. Potential for salt formation (e.g., sodium salts) to improve bioavailability.
  • Applications : Common intermediate in drug synthesis, particularly for antineoplastic agents .

3-(5-Fluoro-2-methoxyphenyl)azetidin-3-ol (CAS 1388055-33-1)

  • Molecular Formula: C₁₀H₁₂FNO₂
  • Molar Mass : ~209.21 g/mol
  • Key Differences : Incorporates an azetidine ring with a hydroxyl group.
  • Implications :
    • Azetidine’s strained four-membered ring may influence conformational stability and binding to enzymatic pockets.
    • Hydroxyl group offers additional hydrogen-bonding sites.
  • Applications : Investigated as a pharmaceutical intermediate, though specific biological targets are undocumented .

Methyl 3-(5-Fluoro-2-methoxyphenyl)-3-oxopropanoate

  • Molecular Formula : C₁₁H₁₁FO₄
  • Molar Mass : ~234.20 g/mol
  • Key Differences : Contains a ketone and ester moiety.
  • Ketone functionality may serve as a reactive site for further derivatization.
  • Applications : Used in synthetic routes for fluorinated heterocycles .

2-(5-Fluoro-2-methoxyphenyl)ethanamine-HCl (CAS 1000533-03-8)

  • Molecular Formula: C₉H₁₁FNO·HCl
  • Molar Mass : ~203.65 g/mol
  • Key Differences : Substituted ethylamine backbone with a methoxy-fluorophenyl group.
  • Implications: Protonated amine (as HCl salt) improves aqueous solubility and stability. Potential neurotransmitter analog or kinase inhibitor scaffold.
  • Applications : Listed in specialty chemical catalogs for medicinal chemistry research .

Data Table: Comparative Analysis of Key Compounds

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Functional Groups Notable Properties/Applications
3-(5-Fluoro-2-methoxyphenyl)phenol - C₁₃H₁₁FO₂ ~234.23 Phenol, Methoxy, Fluorine Hypothesized intermediate in drug synthesis
3-(5-Fluoro-2-hydroxyphenyl)phenol 1225776-38-4 C₁₂H₉FO₂ 204.2 Phenol, Hydroxyl, Fluorine Research chemical (polarity studies)
3-(5-Fluoro-2-methoxyphenyl)propanoic Acid 900021-53-6 C₁₀H₁₁FO₃ ~210.19 Carboxylic acid, Methoxy Anticancer intermediate
Methyl 3-(5-Fluoro-2-methoxyphenyl)-3-oxopropanoate - C₁₁H₁₁FO₄ ~234.20 Ester, Ketone Synthetic precursor
2-(5-Fluoro-2-methoxyphenyl)ethanamine-HCl 1000533-03-8 C₉H₁₁FNO·HCl ~203.65 Amine, Methoxy Pharmaceutical intermediate

Research Findings and Implications

  • Structural-Activity Relationships :
    • Methoxy vs. Hydroxyl: Methoxy groups enhance lipophilicity and metabolic stability, while hydroxyl groups improve solubility and target binding .
    • Fluorine Substitution: The 5-fluoro substituent likely contributes to electron-withdrawing effects, modulating aromatic ring reactivity and bioactivity .
  • references a complex fluorinated methoxyphenyl compound as a histone acetyltransferase inhibitor, implying possible epigenetic applications for related structures.

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